2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-butoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-(4-butoxyphenyl)-7-fluoro-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of benzodioxole, butoxyphenyl, and chromeno-pyrrole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-butoxyphenyl)-7-fluoro-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and butoxyphenyl intermediates, followed by their coupling under specific conditions to form the chromeno-pyrrole core. Key steps include:
Formation of Benzodioxole Intermediate: This involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Synthesis of Butoxyphenyl Intermediate: This step involves the alkylation of phenol with butyl bromide in the presence of a base to form the butoxyphenyl group.
Coupling Reaction: The benzodioxole and butoxyphenyl intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the chromeno-pyrrole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-(4-butoxyphenyl)-7-fluoro-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-(4-butoxyphenyl)-7-fluoro-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structure and potential biological activity.
Materials Science: Use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: Study of its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-butoxyphenyl)-7-fluoro-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
2,1-Benzisoxazoles: These compounds share a similar benzodioxole structure and have been studied for their biological activity.
2H-Benzo[e][1,2,4]thiadiazine 1,1-Dioxide Derivatives: These compounds have similar structural features and have been evaluated for their potential as enzyme inhibitors.
Uniqueness
2-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-(4-butoxyphenyl)-7-fluoro-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of benzodioxole, butoxyphenyl, and chromeno-pyrrole structures, which confer distinct chemical and biological properties. Its fluorine atom further enhances its reactivity and potential biological activity.
Properties
Molecular Formula |
C29H24FNO6 |
---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-1-(4-butoxyphenyl)-7-fluoro-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H24FNO6/c1-2-3-12-34-20-8-5-18(6-9-20)26-25-27(32)21-14-19(30)7-11-22(21)37-28(25)29(33)31(26)15-17-4-10-23-24(13-17)36-16-35-23/h4-11,13-14,26H,2-3,12,15-16H2,1H3 |
InChI Key |
UTGPVBOJJUGLCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=C(C3=O)C=C(C=C6)F |
Origin of Product |
United States |
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